molecular formula C19H28O4 B130868 Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate CAS No. 143134-90-1

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate

Cat. No. B130868
M. Wt: 320.4 g/mol
InChI Key: JEZSLKGDMBNUEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves Knoevenagel condensation reactions and other multi-step synthetic protocols. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . Another compound, ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, was obtained through a four-step synthesis starting from 4-methylthioazetidin-2-one . These methods showcase the versatility of synthetic approaches in creating complex organic molecules.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated and found to form one-dimensional chains through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers describe the reactions involved in the synthesis of the compounds, such as the Knoevenagel condensation and reactions with phenylhydrazine hydrochloride . These reactions are crucial for the formation of the desired products and often involve the creation of new carbon-carbon or carbon-nitrogen bonds, which are fundamental in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the presence of functional groups. For instance, the presence of ester, ketone, and aromatic functionalities can influence the solubility, reactivity, and potential biological activity of the compounds. The antimicrobial and antioxidant activities of some compounds were evaluated, indicating their potential pharmacological importance . The crystallographic studies provide insights into the solid-state properties, such as crystal system, space group, and molecular packing .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Approaches : Various methods have been developed for the synthesis of ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate and its analogs. One such method involves synthesizing Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone through a series of reactions, yielding the compound as an intermediate of the anti-obesity agent rimonabant (Hao, 2007). Another interesting synthetic pathway involves the conversion of Ethyl 4-oxobutyrate-2-14 C into various radioactive and non-radioactive compounds, confirming the pathways proposed earlier for their formation (Fagan et al., 1981).

  • Asymmetric Synthesis : Asymmetric synthesis of similar compounds, like Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, has been achieved through methods such as asymmetric aldol reaction. This method allows for the creation of enantiomerically enriched products, vital in pharmaceutical applications (Wang, 2014).

  • Catalytic Reactions and Hydrogenation : Studies have been conducted on the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids, revealing the conditions and yields for obtaining ethyl 4-R-2-hydroxy-4-oxobutyrates. This is significant for understanding the chemical behavior and potential applications of these compounds (Slavinska et al., 2006).

Biotechnological Applications

  • Bioreduction and Enzymatic Reactions : The design of the pH profile for asymmetric bioreduction of Ethyl 4-chloro-3-oxobutyrate has been explored, highlighting the significance of pH in optimizing reaction yield and product quality. This research provides insights into the biotechnological applications and process optimization of similar compounds (Chen et al., 2002).

  • Enzyme-Catalyzed Synthesis : The enzyme-catalyzed asymmetric synthesis of optically active ethyl -4-phenyl-4-hydroxybutyrate showcases the potential of microbial cells in producing enantiomerically pure compounds. This technique is valuable in pharmaceutical manufacturing, where the chirality of molecules can significantly influence drug efficacy (Xia et al., 2013).

properties

IUPAC Name

ethyl 4-(4-heptoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-5-6-7-8-15-23-17-11-9-16(10-12-17)18(20)13-14-19(21)22-4-2/h9-12H,3-8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZSLKGDMBNUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599898
Record name Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate

CAS RN

143134-90-1
Record name Ethyl 4-(heptyloxy)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143134-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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